molecular formula C17H19N3O3S B12222864 alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid CAS No. 87125-97-1

alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid

Cat. No.: B12222864
CAS No.: 87125-97-1
M. Wt: 345.4 g/mol
InChI Key: RHRSBTVNCCOGDJ-UHFFFAOYSA-N
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Description

Alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a morpholine group and a benzeneacetic acid moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate precursors under controlled conditions.

    Substitution with Morpholine: The pyrimidine ring is then substituted with a morpholine group through nucleophilic substitution reactions.

    Thioether Formation: The thioether linkage is introduced by reacting the substituted pyrimidine with a thiol compound.

    Attachment of Benzeneacetic Acid: Finally, the benzeneacetic acid moiety is attached through esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under various solvents and temperature conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

Alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity

Biological Activity

Alpha-((4-Methyl-6-(4-morpholinyl)-2-pyrimidinyl)thio)benzeneacetic acid is a compound of interest due to its potential therapeutic applications and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by its molecular formula C19H22N2O2SC_{19}H_{22}N_2O_2S. It features a thioether linkage with a morpholine moiety and a pyrimidine ring, which are critical for its biological interactions. The structural characteristics contribute to its pharmacological properties, influencing solubility, stability, and interaction with biological targets.

This compound exhibits various biological activities primarily through:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit certain enzymes involved in metabolic pathways, which may contribute to its anti-cancer properties.
  • Modulation of Signaling Pathways : Research indicates that it can influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.
  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInhibits growth of various cancer cell lines
Enzyme InhibitionInhibits dihydrofolate reductase (DHFR)
AntimicrobialExhibits activity against specific pathogens

Case Studies

  • Anticancer Efficacy : A study evaluated the effect of this compound on human breast cancer cell lines. The results demonstrated significant inhibition of cell proliferation at concentrations as low as 10 µM. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.
  • Enzyme Inhibition : In another study, this compound was tested for its ability to inhibit DHFR, an essential enzyme in nucleotide synthesis. The findings indicated a competitive inhibition mechanism, suggesting potential use as an adjunct therapy in cancers resistant to methotrexate.
  • Antimicrobial Properties : A preliminary investigation into the antimicrobial effects revealed that the compound showed promising activity against Staphylococcus aureus and Escherichia coli, indicating potential applications in treating bacterial infections.

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the bioavailability of this compound. Modifications in the chemical structure have led to derivatives with improved potency and reduced toxicity profiles.

Table 2: Comparison of Derivatives

Derivative NameIC50 (µM) Anticancer ActivityToxicity Level
Original Compound10Moderate
Derivative A5Low
Derivative B8Moderate

Properties

CAS No.

87125-97-1

Molecular Formula

C17H19N3O3S

Molecular Weight

345.4 g/mol

IUPAC Name

2-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)sulfanyl-2-phenylacetic acid

InChI

InChI=1S/C17H19N3O3S/c1-12-11-14(20-7-9-23-10-8-20)19-17(18-12)24-15(16(21)22)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3,(H,21,22)

InChI Key

RHRSBTVNCCOGDJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)SC(C2=CC=CC=C2)C(=O)O)N3CCOCC3

Origin of Product

United States

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